N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
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Overview
Description
“N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the chlorophenyl group via electrophilic aromatic substitution.
Alkylation: Methylation of the nitrogen atoms using methyl iodide or a similar reagent.
Coupling reactions: Connecting the two pyrazole rings through a suitable linker, such as an alkyl chain.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction of the chlorophenyl group to a phenyl group.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Alcohols, ketones.
Reduction products: Phenyl derivatives.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology and Medicine
Drug Development: Pyrazole derivatives are explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
Biological Probes: Used in studying enzyme mechanisms and biological pathways.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Active ingredients in various therapeutic formulations.
Mechanism of Action
The mechanism of action for “N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” would depend on its specific biological target. Generally, pyrazole derivatives may:
Inhibit enzymes: By binding to the active site or allosteric sites.
Modulate receptors: Acting as agonists or antagonists.
Interfere with DNA/RNA: Binding to nucleic acids and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethylpyrazole
- 3-Chlorophenylhydrazine
Uniqueness
“N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” is unique due to its specific substitution pattern and the presence of multiple pyrazole rings, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-22(8-7-14-10-20-23(2)11-14)12-16-13-24(3)21-18(16)15-5-4-6-17(19)9-15/h4-6,9-11,13H,7-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAKWBUJKREFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)CC2=CN(N=C2C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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